molecular formula C23H19FN4OS B2513834 (2-(Benzo[d]thiazol-2-yl)pyridin-3-yl)(4-(2-fluorophenyl)piperazin-1-yl)methanone CAS No. 873856-61-2

(2-(Benzo[d]thiazol-2-yl)pyridin-3-yl)(4-(2-fluorophenyl)piperazin-1-yl)methanone

Cat. No. B2513834
M. Wt: 418.49
InChI Key: UUXWVIYEMZFPJC-UHFFFAOYSA-N
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Description

The compound (2-(Benzo[d]thiazol-2-yl)pyridin-3-yl)(4-(2-fluorophenyl)piperazin-1-yl)methanone is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For example, the yield, melting point, and IR spectrum of a similar compound were provided .

Scientific Research Applications

Antiviral Properties

Research has indicated the potential antiviral properties of compounds structurally similar to (2-(Benzo[d]thiazol-2-yl)pyridin-3-yl)(4-(2-fluorophenyl)piperazin-1-yl)methanone. Specifically, certain β-carboline derivatives have shown selective inhibition of the HIV-2 strain, comparable to nucleoside reverse transcriptase inhibitors like lamivudine and dideoxyinosine, without exhibiting in vitro HIV-2 reverse transcriptase inhibition, suggesting potential in antiviral therapy (Ashok et al., 2015).

Anticancer Potential

Compounds similar to (2-(Benzo[d]thiazol-2-yl)pyridin-3-yl)(4-(2-fluorophenyl)piperazin-1-yl)methanone have demonstrated potential in cancer treatment. Notably, pyridine-thiazole hybrid molecules have exhibited high antiproliferative activity against various cancer cell lines, including leukemia, glioblastoma, and carcinomas of the colon, breast, and lung. Certain compounds displayed selective cytotoxic action toward cancer cells, suggesting their potential as anticancer agents. The mechanism of action might involve inducing genetic instability in tumor cells (Ivasechko et al., 2022).

Antimicrobial Activity

Studies have also explored the antimicrobial properties of related compounds. For instance, substituted 2-aminobenzothiazoles derivatives have shown good to moderate activity against selected bacterial and fungal strains, presenting a potential avenue for the development of antimicrobial agents (Anuse et al., 2019).

Analytical Chemistry Applications

Furthermore, compounds structurally related to (2-(Benzo[d]thiazol-2-yl)pyridin-3-yl)(4-(2-fluorophenyl)piperazin-1-yl)methanone have been utilized in analytical chemistry. Specifically, nonaqueous capillary electrophoresis methods involving similar compounds have been developed for the separation of analytes like imatinib mesylate and related substances, indicating their utility in the quality control of pharmaceutical substances (Ye et al., 2012).

properties

IUPAC Name

[2-(1,3-benzothiazol-2-yl)pyridin-3-yl]-[4-(2-fluorophenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19FN4OS/c24-17-7-1-3-9-19(17)27-12-14-28(15-13-27)23(29)16-6-5-11-25-21(16)22-26-18-8-2-4-10-20(18)30-22/h1-11H,12-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUXWVIYEMZFPJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)C(=O)C3=C(N=CC=C3)C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-(Benzo[d]thiazol-2-yl)pyridin-3-yl)(4-(2-fluorophenyl)piperazin-1-yl)methanone

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